

Unraveling the True Structure of Emeguisin A: A Comparative Guide

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Compound of Interest

Compound Name: *Emeguisin A*

Cat. No.: *B14115352*

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The identity of **Emeguisin A**, a fungal metabolite with potential biological activity, has been a subject of scientific investigation, leading to a structural revision. This guide provides a detailed comparison of the originally proposed structure and the subsequently confirmed, revised structure of **Emeguisin A**. Through a presentation of key experimental data and methodologies, we aim to offer researchers, scientists, and drug development professionals a clear understanding of the structural confirmation process.

The journey to correctly identify the molecular architecture of **Emeguisin A** highlights the power of modern spectroscopic techniques and the rigors of chemical synthesis in natural product chemistry. Initial structural hypotheses, based on preliminary spectral analysis, were later overturned by more detailed investigation and, crucially, by comparing the spectroscopic data of the natural product with that of a synthetically prepared sample of the proposed structure.

Spectroscopic Data Comparison: Proposed vs. Revised Structure

The definitive evidence for the structural revision of **Emeguisin A** came from a meticulous comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data. The following table summarizes the key differences observed between the data reported for the natural isolate and the data obtained from the synthetic compound matching the originally proposed structure. The data for the revised structure, confirmed through total synthesis, perfectly matched that of the natural product.

Atom No.	Originally Proposed Structure ¹³ C NMR (δc)	Revised Structure ¹³ C NMR (δc)	Originally Proposed Structure ¹ H NMR (δH, mult., J in Hz)	Revised Structure ¹ H NMR (δH, mult., J in Hz)
1	165.2	164.8	-	-
3	100.1	99.8	6.25, s	6.23, s
4	162.8	163.1	-	-
4a	108.9	108.7	-	-
5	143.2	143.5	-	-
6	118.9	118.5	7.15, d, 8.5	7.13, d, 8.5
7	125.4	125.1	7.55, t, 8.0	7.53, t, 8.0
8	115.8	115.5	7.05, d, 7.5	7.03, d, 7.5
8a	135.6	135.9	-	-
1'	115.2	114.9	-	-
2'	158.3	158.0	-	-
3'	102.5	102.3	6.55, d, 2.0	6.53, d, 2.0
4'	160.1	160.4	-	-
5'	107.8	107.5	6.65, d, 2.0	6.63, d, 2.0
6'	131.5	131.8	-	-
OMe	55.8	55.6	3.85, s	3.83, s
OMe	56.2	56.0	3.90, s	3.88, s
Me	20.5	20.3	2.35, s	2.33, s

Key Experimental Protocols

The structural reassignment of **Emeguisin A** was dependent on a combination of advanced NMR experiments and was ultimately confirmed by total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: A sample of the isolated natural **Emeguisin A** (or the synthesized compound) was dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), and transferred to a 5 mm NMR tube.

2. Data Acquisition:

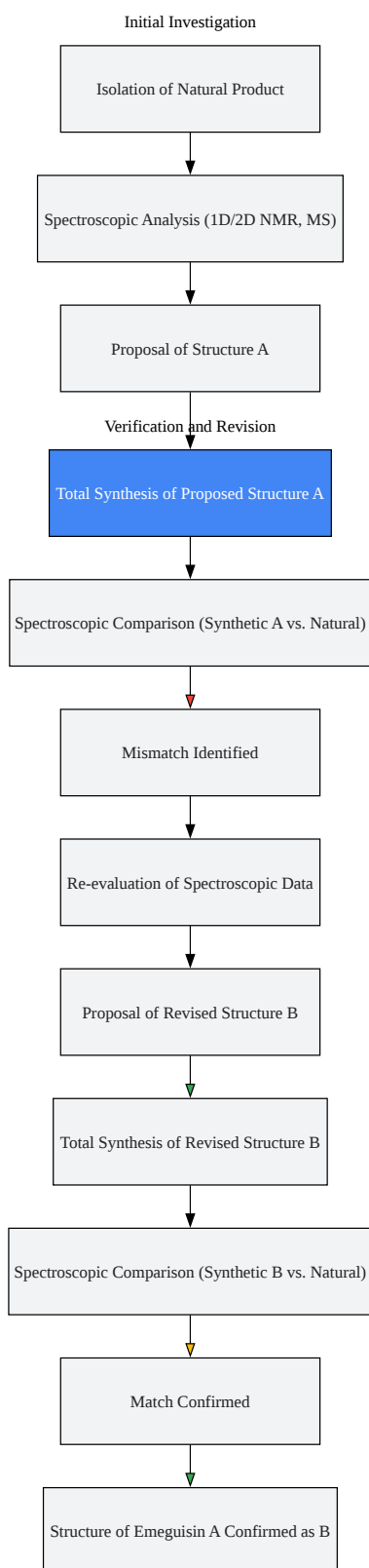
- ^1H NMR: Spectra were recorded on a 400 or 500 MHz spectrometer. Data were acquired with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Spectra were recorded on the same instrument at a corresponding frequency (100 or 125 MHz). A spectral width of ~220 ppm was used, with a longer acquisition time and a relaxation delay to ensure full relaxation of quaternary carbons.
- 2D NMR (COSY, HSQC, HMBC, NOESY):
 - COSY (Correlation Spectroscopy): Used to establish proton-proton coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying long-range (2-3 bond) proton-carbon correlations, which are essential for piecing together the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was critical in determining the relative stereochemistry and the connectivity between different parts of the molecule. Specifically, key NOE correlations (or the lack thereof) were inconsistent with the originally proposed structure.

Total Synthesis

The originally proposed structure of **Emeguisin A** was synthesized in a multi-step sequence. The specific details of the synthetic route are beyond the scope of this guide, but the general workflow involved the construction of the core ring system and the introduction of the necessary substituents. Upon completion of the synthesis, the NMR spectra of the synthetic material were recorded and compared with those of the natural product. The significant discrepancies, as highlighted in the data table, conclusively demonstrated that the originally proposed structure was incorrect. Subsequently, the revised structure was synthesized, and its spectroscopic data were found to be identical to those of natural **Emeguisin A**, thus confirming its true structure.

Logical Workflow for Structural Confirmation

The process of revising the structure of **Emeguisin A** followed a logical and systematic workflow, which is a hallmark of modern natural product chemistry. This workflow can be visualized as follows:



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Caption: Workflow for the structural revision of **Emeguisin A**.

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